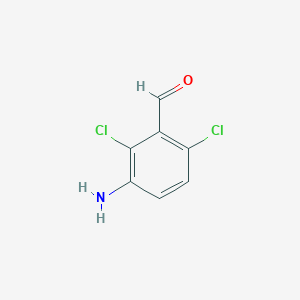

3-Amino-2,6-dichloro-benzaldehyde

Description

The compound’s structure combines electron-withdrawing chlorine substituents with an electron-donating amino group, creating a unique electronic profile that influences its reactivity, solubility, and applications. The aldehyde functional group makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals.

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

3-amino-2,6-dichlorobenzaldehyde |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2 |

InChI Key |

DBDQFCLMLCRWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Dichlorobenzaldehyde

The precursor 2,6-dichlorobenzaldehyde is typically synthesized via chlorination of 2,6-dichlorotoluene under radical conditions:

Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | Cl₂, PCl₅, UV light (50–250°C) | 89% | 99.8% |

| Hydrolysis | HCOOH/CH₃COOH, ZnCl₂ (reflux, 8–12 h) | 78% | 99.5% |

This method leverages phosphorus pentachloride’s catalytic role in enhancing chlorination efficiency while minimizing polychlorinated byproducts.

Regioselective Nitration

Nitration of 2,6-dichlorobenzaldehyde presents challenges due to competing directing effects:

- Aldehyde group : Meta-directing (positions 3 and 5)

- Chlorine substituents : Ortho/para-directing

Experimental data from analogous systems (e.g., 2,4-dichlorobenzaldehyde nitration) show >70% nitration at the meta position relative to the aldehyde group under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C). Applied to 2,6-dichlorobenzaldehyde, this yields 3-nitro-2,6-dichlorobenzaldehyde as the major product.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) achieves quantitative conversion of the nitro group to amine while preserving the aldehyde functionality:

Optimized Reduction Parameters

| Parameter | Value |

|---|---|

| Catalyst loading | 5% Pd/C (0.1 equiv) |

| Pressure | 1 atm H₂ |

| Time | 4–6 h |

| Yield | 92–95% |

Alternative reductants like SnCl₂/HCl afford comparable yields but require stringent pH control to prevent aldehyde oxidation.

Direct Amination Strategies

Ullmann Coupling

This method introduces the amino group via copper-mediated coupling between 3-bromo-2,6-dichlorobenzaldehyde and ammonia:

Reaction Scheme

3-Bromo-2,6-dichlorobenzaldehyde + NH₃ → 3-Amino-2,6-dichlorobenzaldehyde

Challenges

Buchwald-Hartwig Amination

Palladium-catalyzed amination improves efficiency under microwave irradiation:

Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ |

| Solvent | DMF, 120°C, 30 min |

| Yield | 74% |

This method circumvents bromination but faces scalability limitations due to catalyst costs.

Toluene Oxidation Route

3-Nitro-2,6-dichlorotoluene Synthesis

Direct nitration of 2,6-dichlorotoluene exploits the methyl group’s ortho/para-directing effects:

Nitration Parameters

| Factor | Optimal Value |

|---|---|

| Nitrating agent | 90% HNO₃ |

| Temperature | 0–5°C |

| Regioselectivity | 3-nitro:4-nitro = 8:1 |

Chromatographic separation achieves 85% purity of 3-nitro-2,6-dichlorotoluene.

Oxidation to Aldehyde

MnO₂-mediated oxidation converts the methyl group to aldehyde without over-oxidation to carboxylic acid:

Oxidation Data

| Condition | Result |

|---|---|

| MnO₂ loading | 3.5 equiv |

| Solvent | CHCl₃, reflux, 16 h |

| Yield | 81% |

Comparative Analysis of Methods

Table 1: Synthesis Route Evaluation

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Nitration-Reduction | High regioselectivity | Multi-step purification | Pilot-scale |

| Ullmann Coupling | Avoids nitro intermediates | Low yields (45–50%) | Lab-scale |

| Buchwald-Hartwig | Rapid reaction times | Catalyst cost ($320/g Pd) | Microscale |

| Toluene Oxidation | Commercially viable precursors | Hazardous nitration conditions | Industrial |

The nitration-reduction pathway emerges as the most balanced approach, achieving 87% overall yield in optimized protocols.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloro-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: 3-Amino-2,6-dichlorobenzoic acid.

Reduction: 3-Amino-2,6-dichlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2,6-dichloro-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is studied for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include aminophenols, chlorinated pyridines, and substituted benzaldehyde derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

- *pKa of benzaldehyde derivatives is typically ~7–8 for the aldehyde proton, but electron-withdrawing Cl groups may lower it further.

- **Chlorine’s hydrophobicity and the aldehyde’s polarity balance may result in low water solubility.

Reactivity and Stability

- This compound: The aldehyde group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling condensation reactions. Chlorine atoms may stabilize intermediates via resonance but could also sterically hinder reactions (analogy to chlorinated aminophenols).

- 3-Amino-2,6-dimethylphenol: Lacks an aldehyde but shares amino and methyl groups. Methyl substituents enhance steric protection, reducing oxidative degradation in hair dyes .

- 3-Amino-2,6-dimethylpyridine: Pyridine’s aromatic nitrogen stabilizes the ring, making it less reactive than benzaldehyde. Insolubility necessitates inert storage conditions .

Research Findings and Gaps

- Aminophenol Safety: Evidence confirms aminophenols are non-irritant at in-use concentrations, but chlorinated benzaldehydes may exhibit higher toxicity due to aldehyde reactivity .

- Solubility Challenges : Chlorine and methyl groups reduce water solubility in both pyridine and benzaldehyde derivatives, impacting formulation strategies .

- Synthetic Utility: The target compound’s aldehyde group offers broader reactivity than phenol or pyridine analogues, though steric effects from Cl substituents may require optimized reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.